molecular formula C21H20N2O4 B11616708 3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11616708
M. Wt: 364.4 g/mol
InChI Key: MDYGSKHYADELDD-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate can be achieved through a multi-step process involving the following key steps:

    Condensation Reaction: The initial step involves the condensation of 3-methyl aniline with ethyl acetoacetate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate enamine.

    Cyclization: The enamine undergoes cyclization with 2,4-pentanedione under reflux conditions to form the quinoline core.

    Esterification: The final step involves the esterification of the quinoline derivative with ethyl chloroformate in the presence of a base, such as triethylamine, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Brominated quinoline derivatives.

Scientific Research Applications

3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the amino and ester functionalities, allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(3-methylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C21H20N2O4/c1-4-27-21(25)17-12-22-18-9-8-14(20(24)26-3)11-16(18)19(17)23-15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3,(H,22,23)

InChI Key

MDYGSKHYADELDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C)C(=O)OC

Origin of Product

United States

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